molecular formula C10H11N3 B3184406 6-cyclobutyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1125702-73-9

6-cyclobutyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B3184406
CAS No.: 1125702-73-9
M. Wt: 173.21 g/mol
InChI Key: NELSEESAMWOUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclobutyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1125702-73-9) is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol. It belongs to a class of compounds known as pyrrolopyrazines, which are of significant interest in medicinal chemistry and drug discovery . This compound serves as a valuable synthetic building block, particularly in the research and development of kinase inhibitors. The pyrrolo[2,3-b]pyrazine core is a privileged structure in the design of molecules that target protein kinases . For instance, structurally similar pyrrolopyrazine derivatives have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs), making them promising candidates in oncology research . The 6-cyclobutyl substituent can be utilized to modulate the compound's physicochemical properties and its interaction with the hydrophobic region of enzyme active sites. This product is intended for research purposes by qualified laboratory personnel. It is strictly for research use only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

1125702-73-9

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

6-cyclobutyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C10H11N3/c1-2-7(3-1)8-6-9-10(13-8)12-5-4-11-9/h4-7H,1-3H2,(H,12,13)

InChI Key

NELSEESAMWOUIJ-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=CC3=NC=CN=C3N2

Canonical SMILES

C1CC(C1)C2=CC3=NC=CN=C3N2

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • 6-Phenyl derivatives (e.g., Aloisine) exhibit strong kinase inhibition via π-π interactions with hydrophobic pockets .
  • Thieno[2,3-b]pyrazine derivatives highlight scaffold-dependent dual inhibition risks, underscoring the need for precise substituent engineering .

Optoelectronic Materials

Pyrrolo[2,3-b]pyrazines and related heterocycles are explored for optoelectronic applications due to tunable HOMO-LUMO gaps and charge transport properties:

Compound Substituents Optical Properties (λₑₘ) Thermal Stability (Td) Application Potential References
1,7-Dihydrodipyrrolo 1,7-Diethylnyl Blue-red emission >300°C OLEDs, FETs
Pyrido[2,3-b]pyrazine Pyrido core + donor groups Adjustable λₑₘ (450-650 nm) Moderate stability NLO materials, dyes
DPP derivatives 2-/3-Amino groups Broad absorption bands High Tg (~150°C) Photovoltaics

Key Insights :

  • 1,7-Derivatives exhibit superior thermal stability and emission properties, making them promising for OLEDs .
  • Pyrido[2,3-b]pyrazines allow fine-tuning of emission wavelengths via donor-acceptor modifications, whereas pyrrolo[2,3-b]pyrazines prioritize charge transport .
  • Cyclobutyl groups could enhance solubility and reduce aggregation in thin-film devices, though this requires experimental validation.

CFTR Activators

6-Phenylpyrrolo[2,3-b]pyrazines demonstrate submicromolar activation of cystic fibrosis transmembrane conductance regulator (CFTR) channels:

Compound Substituents EC₅₀ (CFTR Activation) Selectivity Mechanism References
RP107 6-(4-Hydroxyphenyl), 7-n-butyl 89 nM (WT-CFTR) cAMP-independent; hydroxyl critical
RP108 6-(4-Chlorophenyl), 7-n-butyl 103 μM (WT-CFTR) Reduced potency vs. RP107

Key Insights :

  • 4-Hydroxyphenyl substitution (RP107) is critical for high-affinity CFTR activation, likely via hydrogen bonding .
  • Cyclobutyl groups may lack the polarity needed for similar efficacy but could improve metabolic stability compared to phenyl analogs.

Q & A

Q. What synthetic methodologies are currently employed for the preparation of 6-cyclobutyl-5H-pyrrolo[2,3-b]pyrazine?

  • Methodological Answer : The synthesis typically involves cyclization and substitution reactions. A common approach includes:
  • Step 1 : Bromination of pyrrolo[2,3-b]pyrazine derivatives using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature .
  • Step 2 : Introduction of the cyclobutyl group via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and cyclobutylboronic acid. Reaction conditions (e.g., temperature, solvent) are critical for regioselectivity .
  • Optimization : Yield improvements (up to 87%) are achieved by adjusting base strength (e.g., K₂CO₃ vs. NaH) and solvent polarity (DMF vs. acetonitrile) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on:
  • X-ray crystallography : Determines bond lengths and angles (e.g., cyclobutyl ring puckering at ~35°) .
  • NMR spectroscopy : Key signals include downfield shifts for pyrrole NH (δ 11.2–12.5 ppm) and pyrazine C-H (δ 8.3–8.7 ppm) .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula .

Q. What in vitro assays are used to evaluate the kinase inhibitory activity of this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : ATP-competitive binding is measured using recombinant kinases (e.g., FGFR1, JAK3) via fluorescence polarization (FP) or time-resolved FRET (TR-FRET). IC₅₀ values are calculated using dose-response curves (n ≥ 3 replicates) .
  • Cellular assays : Antiproliferative activity in cancer cell lines (e.g., Ba/F3-FGFR1-driven cells) with EC₅₀ values determined via MTT assays. Selectivity is assessed against non-target kinases (e.g., EGFR, VEGFR2) .

Advanced Research Questions

Q. How can substituent modifications on the pyrrolo[2,3-b]pyrazine scaffold enhance selectivity for specific kinase targets?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Systematic substitution at positions 2, 3, and 6 reveals:
Substituent PositionTarget Kinase (IC₅₀, nM)Selectivity Ratio (vs. Off-Targets)
6-CyclobutylFGFR1: 12 ± 250x over JAK3
2-BromoJAK3: 8 ± 120x over FGFR1
7-IodoFGFR1: 18 ± 330x over c-Met
(Data synthesized from ).
  • Co-crystallography : Hydrogen bonding with FGFR1 hinge region (e.g., N-H...Ala564) guides rational design. Cyclobutyl groups improve hydrophobic interactions in the ATP-binding pocket .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Assay conditions : ATP concentrations (1 mM vs. 10 μM) significantly impact IC₅₀. Standardize using Km(ATP) for each kinase .
  • Cellular context : Off-target effects in complex models (e.g., primary cells) vs. recombinant systems. Use isoform-specific siRNA knockdowns to validate target engagement .
  • Data normalization : Normalize to positive controls (e.g., staurosporine for pan-kinase inhibition) to minimize plate-to-plate variability .

Q. What strategies address poor pharmacokinetic properties (e.g., low oral bioavailability) during in vivo testing?

  • Methodological Answer :
  • Prodrug design : Esterification of carboxyl groups (e.g., tert-butyl ester) improves solubility. Hydrolysis in serum regenerates the active compound .
  • Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance absorption. Pharmacokinetic (PK) studies in rodents show 2–3x AUC increases .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions. LC-MS/MS analysis of microsomal incubations identifies vulnerable sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.